molecular formula C17H20N2O4S B2684211 N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide CAS No. 1207028-40-7

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide

Cat. No.: B2684211
CAS No.: 1207028-40-7
M. Wt: 348.42
InChI Key: MPYORNLVRMDESG-UHFFFAOYSA-N
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Description

“N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, a furan ring, and a sulfonamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule . The furan ring, being aromatic, might influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Pyrrolidine rings, for instance, can undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring might affect its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclic Amines : N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide has been used in the synthesis of 2- and 3-aryl-substituted pyrrolidines and 2-phenylpiperidine. This involves a double reduction of bicyclic aromatic sulfonamides, utilizing nitrogen protection and a traceless tether for transposing the aromatic moiety from nitrogen to carbon (Evans et al., 2005).

  • Preparation of Substituted Furans and Pyrroles : The compound has also been involved in methods for preparing 2-substituted 3-furfurals and 3-formyl pyrroles. This process includes addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, offering a novel route to these heterocycles (Kelly et al., 2008).

Biological Activity

  • Antiproliferative Agents : Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. Some derivatives showed significant activity, indicating potential as anticancer agents (Bashandy et al., 2014).

  • Carbonic Anhydrase Inhibitors : Sulfonamides incorporating furan-carboxamide groups, such as this compound, have shown to be potent inhibitors of carbonic anhydrase isozymes. They exhibit significant intraocular pressure-lowering properties, suggesting potential applications in treating glaucoma (Ilieș et al., 2000).

Material Science and Chemistry

  • Ligand Substitution Kinetics in Platinum Complexes : The compound has been used in studying the ligand substitution kinetics in pyridinium-derived N-heterocyclic carbene complexes of platinum. This research helps understand the transition-state energies and trans-influence in such metal complexes (Owen et al., 2004).

  • Synthesis of Pyrrole Chalcone Derivatives : It has been involved in the synthesis of pyrrole chalcone derivatives, which are important in pharmaceutical and organic chemistry (Singh et al., 2014).

  • Sulfonamide Hybrid Compounds : The compound is part of a broader class of sulfonamide hybrids, known for their diverse pharmacological activities. This includes antibacterial, anti-cancer, and anti-neuropathic pain properties, among others (Ghomashi et al., 2022).

  • Fluorinated Polyamides Incorporating Sulfone Moieties : It has applications in the synthesis of novel soluble fluorinated polyamides, which are useful in material science due to their high thermal stability and low dielectric constants (Liu et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many pyrrolidine derivatives have biological activity and are used in drug discovery .

Future Directions

The future research directions for this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry given the known biological activity of pyrrolidine derivatives .

Properties

IUPAC Name

N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-16(12-15(23-13)17(20)19-10-6-7-11-19)24(21,22)18(2)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYORNLVRMDESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N2CCCC2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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